molecular formula C9H8N2O B160365 2-Ethenyl-1-hydroxybenzimidazole CAS No. 138972-85-7

2-Ethenyl-1-hydroxybenzimidazole

Cat. No.: B160365
CAS No.: 138972-85-7
M. Wt: 160.17 g/mol
InChI Key: RXJMZRGKXRTGKN-UHFFFAOYSA-N
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Description

2-Ethenyl-1-hydroxybenzimidazole is a chemical compound featuring a benzimidazole core, which is a privileged structure in medicinal chemistry, substituted with an ethenyl group and a hydroxy functional group. This structure is of significant interest in organic synthesis and pharmaceutical research. Benzimidazole derivatives are widely recognized for their diverse biological activities. The scaffold is a common feature in compounds evaluated for anti-inflammatory properties, among other therapeutic areas . The ethenyl substituent at the 2-position is a valuable synthetic handle, as it can be further functionalized or participate in polymerization reactions. The synthesis of related 2-substituted benzimidazoles can be achieved through transition metal-catalyzed N-heteroannulation reactions, which provide a method for constructing the benzimidazole ring system under reductive conditions . This compound is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to explore its potential as a building block for the development of new chemical entities or as a tool compound in biological studies. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

138972-85-7

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-ethenyl-1-hydroxybenzimidazole

InChI

InChI=1S/C9H8N2O/c1-2-9-10-7-5-3-4-6-8(7)11(9)12/h2-6,12H,1H2

InChI Key

RXJMZRGKXRTGKN-UHFFFAOYSA-N

SMILES

C=CC1=NC2=CC=CC=C2N1O

Canonical SMILES

C=CC1=NC2=CC=CC=C2N1O

Synonyms

1H-Benzimidazole,2-ethenyl-,3-oxide(9CI)

Origin of Product

United States

Scientific Research Applications

Chemistry Applications

Building Block for Synthesis
2-Ethenyl-1-hydroxybenzimidazole serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex molecular structures, particularly in the synthesis of substituted benzimidazoles, which are integral to many pharmaceutical compounds .

Catalysis
The compound has been investigated for its potential role as a catalyst in various chemical reactions. Its structural properties allow it to participate in acid/base catalysis and to substitute guanidinium groups in receptor molecules, enhancing reaction efficiencies .

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms .

Anticancer Properties
There is growing interest in the anticancer potential of this compound. Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF7, suggesting a mechanism involving interaction with DNA or inhibition of key enzymes involved in cell division .

Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes, making it a candidate for drug development targeting various diseases. For instance, it may act on topoisomerases involved in DNA replication and repair processes .

Medical Applications

Pharmaceutical Development
this compound and its derivatives are being evaluated for their potential use in pharmaceuticals. They are structurally similar to known drugs such as omeprazole and albendazole, which are used for treating ulcers and parasitic infections respectively .

Antiviral Activity
Recent studies have highlighted the antiviral properties of certain benzimidazole derivatives against viruses like HIV-1 and hepatitis C virus (HCV). This positions them as potential candidates for developing new antiviral therapies .

Industrial Applications

Corrosion Inhibition
Benzimidazole derivatives, including this compound, have been identified as effective corrosion inhibitors in aggressive acidic environments. They demonstrate significant efficacy in protecting metals from corrosion, making them valuable in industrial applications .

Material Science
In material science, the compound is explored for its role in developing new materials such as polymers and dyes. Its unique properties can enhance the performance characteristics of these materials .

Table 1: Antimicrobial Efficacy of this compound Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compound AMRSA32 µg/mL
This compound BE. coli16 µg/mL
This compound CCandida albicans64 µg/mL

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)
This compound AHeLa15
This compound BMCF720
This compound CHCT11625

Comparison with Similar Compounds

Substitution Patterns and Key Differences

The following table summarizes structural analogs of 2-Ethenyl-1-hydroxybenzimidazole, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities References
This compound -OH (1), -CH=CH2 (2) ~158.16 (calculated) Polar, reactive ethenyl group Target Compound
2-(2-Hydroxyphenyl)-1H-benzimidazole -OH (2-phenyl) ~226.24 Antifungal, antimicrobial
2-Ethyl-1H-benzimidazole -C2H5 (2) ~146.19 Lipophilic, base structure for drug design
2-(2-Thienyl)-1H-benzimidazole Thienyl (2) ~200.27 Electronic applications (e.g., OLEDs)
1-(2-Hydroxyethyl)-2-phenyl-1H-benzimidazole -CH2CH2OH (1), -Ph (2) ~254.30 Enhanced solubility, antitumor potential
2-(3,4-Dihydroxyphenyl)-1H-benzimidazole -OH (3,4-phenyl) ~242.23 Antioxidant, metal-chelating properties

Notes:

  • Polarity and Reactivity: The hydroxyl group in this compound increases hydrophilicity compared to alkyl-substituted analogs like 2-Ethyl-1H-benzimidazole.
  • Biological Activity : Hydroxyphenyl-substituted analogs (e.g., 2-(2-Hydroxyphenyl)-1H-benzimidazole) exhibit antimicrobial properties, suggesting that the hydroxyl group’s position critically influences bioactivity .

Physicochemical Properties

  • Solubility: Hydroxyl-containing derivatives (e.g., 2-(3,4-Dihydroxyphenyl)-1H-benzimidazole) exhibit higher aqueous solubility than non-polar analogs like 2-Ethyl-1H-benzimidazole .

Q & A

Q. Optimization Tips :

  • Use NaHCO₃ for aqueous workup to minimize side reactions .
  • Purify via flash chromatography (ethyl acetate/DCM) or recrystallization (acetic acid) to achieve >95% purity .

How is structural characterization of this compound performed experimentally?

Answer:
A multi-technique approach ensures accuracy:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C chemical shifts (e.g., δ 8.33 ppm for aromatic protons in CDCl₃) to confirm substitution patterns .
  • X-ray Crystallography : Resolve crystal structures using SHELXL (e.g., SHELX-76 for small-molecule refinement) .
  • IR Spectroscopy : Identify functional groups via carbonyl stretches (~1600–1700 cm⁻¹) and hydroxyl peaks (~3200 cm⁻¹) .
  • HRMS : Validate molecular weights (e.g., [M+H]+^+ calculated for C₂₂H₁₇INO₃S: 507.9968) .

Table 1 : Example spectroscopic data for a derivative:

ParameterValueReference
1H^1H NMRδ 8.33 (dd, J=8.0 Hz, 1H, ArH)
13C^{13}C NMRδ 160.7 (C=O)
IR (C=O)1685 cm⁻¹

What advanced strategies enhance enantioselectivity in benzimidazole alkynylation?

Answer:
Enantioselective synthesis leverages:

  • Chiral EBZ Reagents : Use N-mesitylsulfonyl or tolylsulfonyl groups to sterically direct alkyne addition .
  • Solvent Engineering : Polar aprotic solvents (e.g., DCE:TFE 1:1) improve transition-state alignment .
  • Catalytic Asymmetric Induction : Pair EBZ with chiral ligands (e.g., BINOL derivatives) for >90% ee in model systems .

Q. Mechanistic Insight :

  • The iodine(III) center in EBZ acts as an electrophilic "trap" for alkynes, with stereochemistry dictated by sulfonyl group bulk .

How can researchers design benzimidazole derivatives with tailored biological activity?

Answer:
Rational design involves:

  • Functional Group Modulation : Introduce thiazole-triazole acetamide or aryl groups (e.g., 9a–9e derivatives) to enhance binding to biological targets .
  • Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like EPHX2 .
  • SAR Analysis : Correlate substituent effects (e.g., 4-fluorophenyl vs. 4-bromophenyl) with activity trends in assays .

Q. Case Study :

  • Compound 9c (4-bromophenyl derivative) showed improved anticancer activity due to halogen bonding in docking simulations .

How should researchers address discrepancies in crystallographic data validation?

Answer:
Resolve conflicts via:

  • SHELXL Checks : Use Rint and GooF values to assess data quality. Refine twinned crystals with HKLF5 .
  • PLATON Validation : Detect disorder or missed symmetry (e.g., pseudo-merohedral twinning) .
  • Cross-Validation : Compare experimental data (e.g., bond lengths) with DFT-optimized structures .

Example :
A structure with R1 >5% may require re-measurement or alternative space group assignment .

What computational tools predict the reactivity of this compound in synthesis?

Answer:

  • DFT Calculations : Optimize transition states (e.g., Gaussian09 with B3LYP/6-31G**) to map alkynylation pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction rates (e.g., DCE vs. TFE polarity) .
  • Docking Software : Predict binding modes of derivatives (e.g., 9c with EPHX2 active site) .

Table 2 : Example docking scores for derivatives:

CompoundDocking Score (kcal/mol)Target
9c-9.2EPHX2
9g-8.7COX-2

How are biological activities of benzimidazole derivatives evaluated methodologically?

Answer:

  • In Vitro Assays :
    • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ values <10 µM for potent derivatives) .
    • Antimicrobial : Disc diffusion (e.g., E. coli inhibition zones >15 mm) .
  • In Vivo Models :
    • Anti-inflammatory : Carrageenan-induced edema in rats (e.g., 40% reduction at 50 mg/kg) .
  • ADMET Profiling : Use SwissADME to predict pharmacokinetics (e.g., logP <3 for oral bioavailability) .

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